Technical Monograph: 1,1,2,2-Tetrafluoro-1,2-bis(4-fluorophenyl)ethane
Technical Monograph: 1,1,2,2-Tetrafluoro-1,2-bis(4-fluorophenyl)ethane
This technical guide provides a comprehensive analysis of 1,1,2,2-Tetrafluoro-1,2-bis(4-fluorophenyl)ethane , a specialized fluorinated motif used in medicinal chemistry and materials science.[1]
[1][2][3][4]
Part 1: Executive Technical Summary[1]
1,1,2,2-Tetrafluoro-1,2-bis(4-fluorophenyl)ethane (CAS: 4100-99-6 ) is a symmetric, perfluorinated alkyl-bridged diaryl compound.[1][2][3] In drug discovery, it serves as a critical bioisostere for the ethyl (-CH₂CH₂-) or ethylene (-CH=CH-) bridge.[1] The substitution of hydrogen with fluorine in the central linker profoundly alters the molecule's physicochemical profile, introducing significant lipophilicity, metabolic stability, and conformational rigidity (the "gauche effect") without changing the atom connectivity count.
This compound is increasingly relevant in proteomics as a stable chemical probe and in crystal engineering due to the structure-directing capabilities of the fluoro-phenyl and tetrafluoroethylene moieties.[1][4]
Core Chemical Identity
| Parameter | Technical Detail |
| IUPAC Name | 1,1,2,2-Tetrafluoro-1,2-bis(4-fluorophenyl)ethane |
| Common Synonyms | 1,2-Bis(4-fluorophenyl)tetrafluoroethane; 4,4'-Difluorobibenzyl-α,α,β,β-tetrafluoride |
| CAS Number | 4100-99-6 |
| Molecular Formula | C₁₄H₈F₆ |
| Molecular Weight | 290.20 g/mol |
| SMILES | FC1=CC=C(C(F)(F)C(F)(F)C2=CC=C(F)C=C2)C=C1 |
Part 2: Physicochemical Characterization[1]
The introduction of the tetrafluoroethylene bridge creates a distinct electronic and steric environment compared to its non-fluorinated parent.[4]
Key Physical Properties
| Property | Value / Description | Significance in R&D |
| Physical State | Solid (Crystalline powder) | Suitable for solid-state handling and dosing.[1] |
| Melting Point | 96 – 97 °C | Indicates strong intermolecular packing, likely driven by |
| Solubility | Insoluble in water; Soluble in DCM, CHCl₃, THF | High lipophilicity requires organic co-solvents (e.g., DMSO) for biological assays.[1] |
| LogP (Predicted) | ~4.5 – 5.0 | Highly lipophilic; excellent membrane permeability but potential for non-specific binding.[1][4] |
| Electronic Character | Electron-deficient central bridge | The -CF₂CF₂- group is strongly electron-withdrawing, deactivating the phenyl rings toward electrophilic attack.[1] |
Conformational Analysis (The Gauche Effect)
Unlike the hydrocarbon analog (bibenzyl), which prefers an anti conformation to minimize steric clash, 1,2-difluoro and 1,1,2,2-tetrafluoroethanes often exhibit a preference for gauche conformations due to stereoelectronic hyperconjugation (
Part 3: Synthetic Methodologies
The most robust route to accessing 1,1,2,2-tetrafluoro-1,2-diarylethanes is the Deoxofluorination of the corresponding
Protocol: Deoxofluorination of 4,4'-Difluorobenzil
Objective: Conversion of 1,2-bis(4-fluorophenyl)ethane-1,2-dione to the title compound.
Reagents:
-
Precursor: 1,2-Bis(4-fluorophenyl)ethane-1,2-dione (4,4'-Difluorobenzil).[1]
-
Fluorinating Agent: Sulfur Tetrafluoride (
) or Diethylaminosulfur trifluoride (DAST) / Deoxo-Fluor®.[4] Note: is the industrial standard but requires specialized high-pressure equipment.[4] DAST is preferred for bench-scale synthesis.[1] -
Catalyst: Anhydrous HF or Lewis Acid (
, optional).[4]
Step-by-Step Methodology (Bench Scale via Deoxo-Fluor):
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve 1.0 eq of 1,2-bis(4-fluorophenyl)ethane-1,2-dione in anhydrous Dichloromethane (DCM).
-
Addition: Cool the solution to 0 °C. Dropwise add 4.5 eq of Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride).
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and then heat to reflux (40 °C) for 12–24 hours. The carbonyl oxygens are progressively replaced by gem-difluoro groups.[4]
-
Quenching: Cool to 0 °C. Carefully quench by dropwise addition of saturated
solution. Caution: Vigorous gas evolution ( , ).[1] -
Workup: Extract the aqueous layer with DCM (3x).[4] Combine organic layers, wash with brine, and dry over anhydrous
.[4] -
Purification: Concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient, typically 95:5) to yield the white crystalline product.[4]
Synthesis Logic Diagram
Caption: Stepwise deoxofluorination pathway converting the dicarbonyl scaffold to the tetrafluoro-bridge.
Part 4: Reactivity & Stability Profile[1]
Metabolic Stability
The C-F bond (approx. 116 kcal/mol) is the strongest single bond to carbon.[4] The central tetrafluoroethylene bridge is metabolically inert.[4] Unlike an ethyl bridge, which is susceptible to Cytochrome P450-mediated hydroxylation (
-
Implication: This motif extends the half-life (
) of drug candidates by preventing oxidative degradation at the linker.[4]
Chemical Inertness[1][6][10]
-
Hydrolysis: The molecule is stable to aqueous acid and base under physiological conditions.[4]
-
Nucleophilic Attack: While perfluoroalkenes are susceptible to nucleophilic attack, the saturated tetrafluoroethyl linkage is resistant.[4] However, under extremely basic conditions (e.g., organolithiums), there is a risk of
-elimination if adjacent protons were present (not applicable here as the bridge is fully substituted, but the aromatic rings can be lithiated).
Aromatic Substitution
The central
-
Effect on Phenyl Rings: The phenyl rings are deactivated.[4] Electrophilic Aromatic Substitution (EAS) will be difficult and, if forced, will occur meta to the tetrafluoroethyl bridge (though the para-fluorine is an ortho/para director, creating a competing directing effect).
Part 5: Applications in R&D
Medicinal Chemistry: Bioisosterism
Researchers utilize this scaffold to modulate the physicochemical properties of a lead compound without altering its size significantly.[4]
-
Lipophilicity Boost: Replacing
with increases LogP, enhancing blood-brain barrier (BBB) penetration.[1] -
Conformational Locking: The distinct dihedral angle of the fluorinated bridge can lock the two phenyl rings into a specific orientation required for receptor binding.[4]
Materials Science: Crystal Engineering
The compound is used to study Weak Interactions .[4] The C-H...F and F...F interactions direct the supramolecular assembly in the solid state.[4]
-
Application: Design of fluorinated liquid crystals where the rigid, rod-like geometry and low polarizability of the fluorocarbon chain are advantageous.[4]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13129, 1,1,1,2-Tetrafluoroethane (Analogous Chemistry).[4] Retrieved from [Link][1]
-
Middleton, W. J. (1975). New fluorinating reagents.[4] Dialkylaminosulfur trifluorides. Journal of Organic Chemistry.[4] (Seminal reference for DAST/Deoxofluorination protocols).
-
O'Hagan, D. (2008). Understanding organofluorine chemistry.[4] An introduction to the C–F bond. Chemical Society Reviews.[4] (Authoritative review on C-F bond stability and the gauche effect).
Sources
- 1. 1,2-BIS(4'-FLUOROPHENYL)-1,1,2,2-TETRAFLUOROETHANE | 4100-99-6 [chemicalbook.com]
- 2. 1,1,2,2-tetrafluoro-1,4-diiodobutane | CAS#:755-95-3 | Chemsrc [chemsrc.com]
- 3. CAS#:4100-99-6 | 1,1,2,2-Tetrafluoro-1,2-bis(4-fluorophenyl)ethane | Chemsrc [chemsrc.com]
- 4. 1,1,2,2-Tetrafluoroethane | C2H2F4 | CID 9667 - PubChem [pubchem.ncbi.nlm.nih.gov]
